Spiro[3.3]heptan-2-ylmethanethiol
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Overview
Description
Spiro[3.3]heptan-2-ylmethanethiol is a sulfur-containing organic compound that has garnered significant attention due to its potential biological and industrial applications. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.3]heptan-2-ylmethanethiol can be achieved through various methods. One approach involves the modification of commercially available spirocyclic diesters via monohydrolysis, Curtius rearrangement, and functional group deprotection sequences . Another method is based on the Bucherer-Bergs hydantoin synthesis, followed by cleavage to obtain the target amino acid fragment . These synthetic schemes offer the desired product in yields ranging from 31% to 52% on a scale of up to 22.5 grams .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst has been demonstrated to be effective for the rapid construction of spirocyclic skeletons under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.3]heptan-2-ylmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s sulfur atom plays a crucial role in its reactivity, making it susceptible to oxidation and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydride and alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while nucleophilic substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Spiro[3.3]heptan-2-ylmethanethiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex spirocyclic compounds, which are valuable in drug discovery and materials science. In biology, the compound’s unique structure and reactivity make it a useful probe for studying enzyme mechanisms and protein-ligand interactions. In medicine, this compound derivatives have shown potential as therapeutic agents for various diseases. Industrially, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of spiro[3.3]heptan-2-ylmethanethiol involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The spirocyclic structure of the compound also allows it to interact with specific binding sites on enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to spiro[3.3]heptan-2-ylmethanethiol include other spirocyclic thiols and sulfides, such as spiro[2.3]hexane-2-thiol and spiro[4.4]nonane-2-thiol. These compounds share the spirocyclic framework and sulfur-containing functional group, but differ in the size and substitution pattern of the spirocyclic ring.
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other spirocyclic thiols.
Properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKECBHNYMKJBOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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